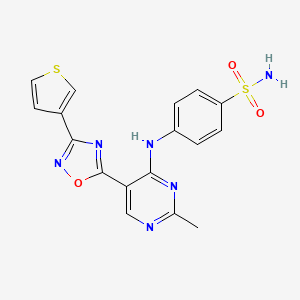

4-((2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide

Descripción

4-((2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrimidine core substituted with a 1,2,4-oxadiazole-thiophene moiety and a benzenesulfonamide group. This compound is structurally designed to leverage the electron-deficient nature of the oxadiazole ring and the aromatic thiophene system, which may enhance binding interactions in biological targets such as kinases or enzymes. The sulfonamide group contributes to solubility and hydrogen-bonding capacity, a common feature in pharmacologically active molecules .

Propiedades

IUPAC Name |

4-[[2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O3S2/c1-10-19-8-14(17-22-15(23-26-17)11-6-7-27-9-11)16(20-10)21-12-2-4-13(5-3-12)28(18,24)25/h2-9H,1H3,(H2,18,24,25)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXCELDQGOMHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

- 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (Compound 2, ) Key Features: Replaces the oxadiazole-thiophene group with a cyano-substituted thiazole. Physical Properties: Melting point (254–255°C), HPLC retention times (11.40 min, method A; 11.27 min, method B), and high purity (98%).

- 3-((5-Hydroxy-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (Compound 12d, ) Key Features: Incorporates a hydroxyl group on the pyrimidine ring and a thiazole substituent. Physical Properties: Lower yield (6%) and similar melting point (254–256°C) to Compound 2. Functional Impact: The hydroxyl group may enhance hydrogen-bonding interactions but reduce metabolic stability .

- 4-[2-Amino-6-(1,3-benzodioxol-5-yl)pyrimidin-4-yl]benzenesulfonamide (Compound [1], ) Key Features: Substitutes the oxadiazole-thiophene with a benzodioxol-propionyl group. Synthesis: Requires 24-hour reflux with guanidine hydrochloride, contrasting with shorter reaction times for oxadiazole formation.

Heterocyclic Modifications

- N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7, ) Key Features: Replaces the sulfonamide with a morpholinosulfonyl group and introduces a phenyl-thiazole system. Physical Properties: Lower melting point (98–99°C) and high purity (99%). Functional Impact: The morpholine ring improves solubility, while the phenyl-thiazole may enhance π-π stacking in hydrophobic binding pockets .

Triazole and Thiophene Derivatives ()

- Examples :

- 573931-57-4: Contains a furan-2-yl-triazole and sulfamoylphenyl group.

- 586989-80-2: Features an allyl-triazole-thiophene system.

- Functional Impact : Triazole rings offer metabolic resistance, while thiophene/furan moieties modulate electronic properties. However, these lack direct pyrimidine-sulfonamide linkage, reducing structural overlap with the target compound .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrimidine and thiophene derivatives. Key steps include:

- Oxadiazole Ring Formation: Cyclocondensation of nitrile intermediates with hydroxylamine under reflux in ethanol (60–80°C, 12–24 hours) .

- Sulfonamide Coupling: Reacting the pyrimidine intermediate with benzenesulfonamide derivatives in the presence of a coupling agent (e.g., EDC/HOBt) in DMF at room temperature .

- Critical Conditions:

-

pH control (6.5–7.5) during cyclocondensation to minimize by-products.

-

Use of anhydrous solvents to prevent hydrolysis of intermediates.

-

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Table 1: Synthetic Route Comparison

Step Reagents/Conditions Yield Range Reference Oxadiazole formation NH₂OH·HCl, EtOH, reflux 60–75% Sulfonamide coupling EDC, HOBt, DMF, RT 50–65%

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Assign peaks for thiophene protons (δ 7.2–7.5 ppm), pyrimidine NH (δ 8.1–8.3 ppm), and sulfonamide protons (δ 10.2–10.5 ppm) .

- ¹³C NMR: Confirm oxadiazole (C=N at δ 160–165 ppm) and sulfonamide (SO₂ at δ 125–130 ppm) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the primary biological targets hypothesized for this compound based on its structural features?

Methodological Answer: The sulfonamide group suggests carbonic anhydrase (CA) inhibition, while the 1,2,4-oxadiazole and thiophene moieties are linked to kinase or protease inhibition.

- Carbonic Anhydrase IX/XII: Test via stopped-flow CO₂ hydration assay (IC₅₀ < 100 nM if active) .

- Antimicrobial Activity: Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies?

Methodological Answer: Contradictions often arise from assay conditions or target isoforms.

- Assay Standardization:

-

Use identical buffer systems (e.g., 20 mM HEPES, pH 7.4).

-

Validate enzyme sources (recombinant vs. tissue-derived) .

- Data Normalization: Report activities relative to a reference inhibitor (e.g., acetazolamide for CA) .

Table 2: Example IC₅₀ Variations and Resolutions

Study IC₅₀ (CA IX) Assay Condition Resolution Strategy A 15 nM Recombinant enzyme, pH 7.0 Use isoform-specific kits B 120 nM Tissue extract, pH 6.8 Adjust pH to 7.4

Q. What computational approaches are suitable for predicting the binding affinity of this compound with target enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with CA IX (PDB ID: 3IAI). Focus on sulfonamide-Zn²⁺ coordination and oxadiazole hydrophobic contacts .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .

- Validation: Compare predicted ΔG values with experimental ITC (isothermal titration calorimetry) data .

Q. In multi-step syntheses, what strategies mitigate by-product formation during oxadiazole ring formation?

Methodological Answer:

- Nitrile Intermediate Purity: Pre-purify via recrystallization (ethanol/water) .

- Reaction Monitoring: Use TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) to detect premature cyclization by-products .

- Additive Optimization: Include 1–2 mol% DMAP to accelerate cyclization and reduce side reactions .

Q. How does the thiophene moiety influence the compound’s electronic properties and target interactions?

Methodological Answer:

- Electron-Withdrawing Effect: Thiophene’s conjugated system enhances oxadiazole’s electrophilicity, improving CA active-site binding.

- π-Stacking: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show thiophene’s aromaticity facilitates interactions with His94 in CA IX .

Handling and Stability

Q. What are the recommended storage conditions for this compound?

Methodological Answer:

- Short-Term: Store at –20°C in anhydrous DMSO (10 mM stock).

- Long-Term: Lyophilize and keep under argon at –80°C.

- Stability Tests: Monitor via HPLC every 6 months; discard if purity drops below 90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.